molecular formula C12H10N4O2S B2820332 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide CAS No. 2034560-83-1

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide

Cat. No. B2820332
CAS RN: 2034560-83-1
M. Wt: 274.3
InChI Key: GEWBOVDZADIQOO-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide is a chemical compound that has shown promising results in scientific research. It is a triazole derivative that has been synthesized using a specific method.

Scientific Research Applications

Antimicrobial Activities

Research on azole derivatives, including those related to the chemical structure , has demonstrated significant antimicrobial activities. Specifically, the synthesis of azole derivatives starting from furan-2-carbohydrazide and their subsequent screening against various microorganisms has shown promising results, indicating potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).

Corrosion Inhibition

Studies on azomethine functionalized triazole derivatives, including compounds with structural similarities to the queried chemical, have revealed their effectiveness as corrosion inhibitors for mild steel in acidic media. This application is critical in materials science, providing a method to protect metals against corrosion, thus extending their service life in various industrial applications (Murmu et al., 2020).

Synthesis and Reactivity

The synthesis and reactivity of heterocyclic compounds, including those involving furan and thiophene derivatives, have been a subject of considerable interest. For example, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its further reactions to produce various electrophilic substitution reactions highlight the versatility and potential applications of these compounds in organic synthesis and drug development (Aleksandrov & El’chaninov, 2017).

Inhibitors of NQO2

Research into inhibitors of NQO2 (NRH: quinone oxidoreductase 2), a potential target in cancer chemotherapy and malaria treatment, has included the evaluation of non-symmetrical furan amidines and related analogues. These studies aim to improve solubility, decrease basicity, and enhance inhibitory activity against NQO2, contributing to the development of new therapeutic agents (Alnabulsi et al., 2018).

properties

IUPAC Name

N-[(1-thiophen-2-yltriazol-4-yl)methyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c17-12(9-3-4-18-8-9)13-6-10-7-16(15-14-10)11-2-1-5-19-11/h1-5,7-8H,6H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWBOVDZADIQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide

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